molecular formula C17H14N2O B390063 2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE

2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE

Cat. No.: B390063
M. Wt: 262.3g/mol
InChI Key: OVYPYLXGYOASCJ-UHFFFAOYSA-N
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Description

2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE is an organic compound with the molecular formula C17H14N2O It is a derivative of phthalonitrile, characterized by the presence of a propylphenoxy group attached to the phthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE can be synthesized through a base-catalyzed nucleophilic aromatic substitution reaction. The process involves the reaction of 4-nitrophthalonitrile with 4-propylphenol in the presence of potassium carbonate (K2CO3) as a base in anhydrous dimethylformamide (DMF). The reaction proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted phthalonitrile derivative.

Scientific Research Applications

2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE primarily involves its reactivity towards nucleophiles and electrophiles. The nitrile groups in the compound can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.3g/mol

IUPAC Name

4-(4-propylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H14N2O/c1-2-3-13-4-7-16(8-5-13)20-17-9-6-14(11-18)15(10-17)12-19/h4-10H,2-3H2,1H3

InChI Key

OVYPYLXGYOASCJ-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

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